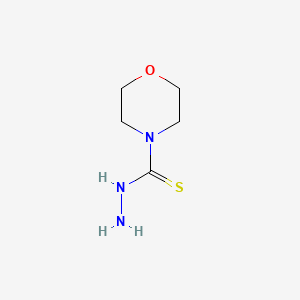

Morpholine-4-carbothiohydrazide

Übersicht

Beschreibung

Morpholine-4-carbothiohydrazide is a chemical compound that has drawn growing attention from the scientific community due to its wide applicability in diverse fields. It is available for purchase from various scientific suppliers .

Synthesis Analysis

The synthesis of morpholines, including Morpholine-4-carbothiohydrazide, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis

Morpholines, including Morpholine-4-carbothiohydrazide, have been synthesized from 1,2-amino alcohols and related compounds . A number of interesting cases of heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis were reported .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Relevant Compounds

Morpholine and its derivatives have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds . They are frequently found in biologically active molecules and pharmaceuticals .

Development of Pharmaceuticals

Morpholine-containing compounds have long been recognized for their diverse biological and therapeutic effects . For example, the natural products Chelonin A and Viloxazine, both containing the morpholine moiety, have exhibited remarkable antimicrobial, anti-inflammatory, and attention deficit hyperactivity disorder (ADHD) therapeutic effects .

Industrial Applications

Synthetic morpholine derivatives have found widespread use in industrial applications as corrosion inhibitors, surface-active agents, and organocatalysts, as well as ligands for catalysts .

Alzheimer’s Disease Research

Recent studies have reported the inhibitory effects of morpholine-based compounds on enzymes involved in the progression of Alzheimer’s disease (AD). Compounds have emerged as potent inhibitors of the legumain enzyme (AEP) in mouse models , offering potential therapeutic interventions for AD.

Synthesis of New Morpholine Derivatives

The convenient syntheses of new morpholine derivatives bearing nitrile, amine, ester, phosphonate, or ketone functions are described . All compounds were successfully synthesized in high yields starting from easily available reactants through a two-step process involving a Mannich reaction followed by Michael addition reaction under mild conditions .

In Silico Evaluation

Based on previous works on biological activities of this class of morpholine-containing compounds, an in silico evaluation was performed to investigate the potential inhibitory activity of the synthesized products against human legumain (AEP) and cholinesterases (AChE and BuChE) enzymes . The molecular docking study suggests that all compounds interact with the three enzymes with moderate to high affinity .

Safety and Hazards

Morpholine-4-carbothiohydrazide should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Morpholine-4-carbothiohydrazide has been found to have a significant impact on bacterial species, particularly Staphylococcus aureus . It has also been evaluated as an electrocatalyst for the hydrogen evolution reaction (HER) in the presence of 0.2 M .

Mode of Action

The compound interacts with its targets through a multi-target mechanism . In the case of Staphylococcus aureus, it destroys the bacterial membrane and induces ROS production in bacteria . As an electrocatalyst, it shows two reduction peaks at -0.95 V and -1.34 V corresponding to the reduction of the couples Ni2+/Ni+1 and Ni1+/Ni respectively .

Biochemical Pathways

It is known that the compound can remove biofilms produced by bacteria, inhibit the secretion of bacterial exotoxins, and enhance the activity of many existing antibiotics .

Pharmacokinetics

It’s known that the compound has a molecular weight of 16123 .

Result of Action

Morpholine-4-carbothiohydrazide exhibits strong potency against Staphylococcus aureus, with an MIC value of only 0.78 μg mL −1, which is better than most clinically used antibiotics . It also shows significant anti-infective activity in vivo .

Action Environment

The efficacy of Morpholine-4-carbothiohydrazide can be influenced by environmental factors. For instance, its activity as an electrocatalyst for the hydrogen evolution reaction is conducted in the presence of 0.2 M . In terms of its antimicrobial activity, it’s worth noting that the compound very efficiently removes biofilms produced by bacteria .

Eigenschaften

IUPAC Name |

morpholine-4-carbothiohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3OS/c6-7-5(10)8-1-3-9-4-2-8/h1-4,6H2,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWSTHNVQZSSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406636 | |

| Record name | morpholine-4-carbothiohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholine-4-carbothiohydrazide | |

CAS RN |

6499-15-6 | |

| Record name | morpholine-4-carbothiohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-aminomorpholine-4-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

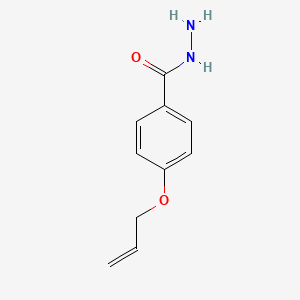

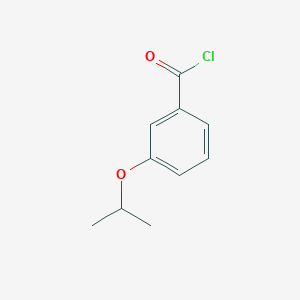

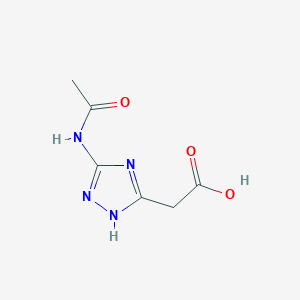

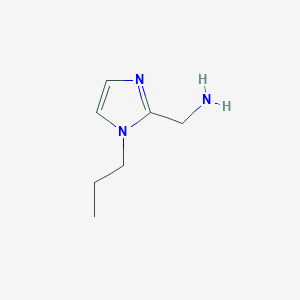

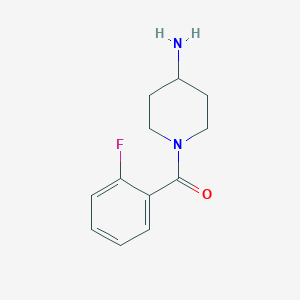

Feasible Synthetic Routes

Q & A

Q1: What is the typical coordination behavior of Morpholine-4-carbothiohydrazide derivatives with metal ions?

A1: Research shows that Morpholine-4-carbothiohydrazide derivatives typically act as tridentate ligands, coordinating to metal ions through the nitrogen atom of the morpholine ring, the nitrogen atom of the hydrazone group, and the sulfur atom of the thiocarbonyl group. This (N, N', S) coordination mode has been observed in complexes with various metal ions, including zinc(II) [], nickel(II) [, ], cobalt(II) [], and silver(I) []. The specific geometry of the resulting complex depends on the metal ion, its oxidation state, and the presence of other ligands.

Q2: How does the choice of metal ion influence the properties of the resulting complex?

A2: The choice of metal ion significantly impacts the complex's properties, including its geometry, magnetic behavior, and biological activity. For instance, nickel(II) complexes with Morpholine-4-carbothiohydrazide derivatives can adopt different geometries depending on the reaction conditions and ancillary ligands. A square planar geometry was observed in a four-coordinate, diamagnetic nickel(II) complex with an acetate ligand [], while an octahedral geometry was observed in a six-coordinate, paramagnetic nickel(II) complex without the acetate ligand [].

Q3: What are the potential applications of Morpholine-4-carbothiohydrazide metal complexes in catalysis?

A3: Research suggests that Morpholine-4-carbothiohydrazide metal complexes could be promising catalysts for the Hydrogen Evolution Reaction (HER). For example, a nickel(II) complex with N′-(2-hydroxybenzylidene)morpholine-4-carbothiohydrazide exhibited catalytic activity for HER in the presence of acetic acid in a DMF solution []. This suggests that similar complexes with other metal ions, such as cobalt [], could also be investigated for their catalytic properties in various chemical reactions.

Q4: Has the biological activity of Morpholine-4-carbothiohydrazide and its metal complexes been explored?

A4: Yes, several studies have investigated the biological activity of Morpholine-4-carbothiohydrazide derivatives and their metal complexes. While some complexes, like a specific nickel(II) complex [], showed enhanced antimicrobial activity compared to the free ligand, others did not []. This highlights the importance of considering both the ligand and the metal ion when designing complexes with specific biological activities. Further research is needed to fully understand the structure-activity relationships and optimize these compounds for therapeutic applications.

Q5: Are there any studies investigating the stability of Morpholine-4-carbothiohydrazide metal complexes?

A5: While there is limited information available specifically on the stability of Morpholine-4-carbothiohydrazide metal complexes under various conditions, research has explored the thermal properties of some derivatives and their complexes []. Further research focusing on factors influencing the stability of these complexes, such as pH, temperature, and exposure to light, would be valuable for their potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1275928.png)

acetic acid](/img/structure/B1275947.png)

![[1,4']Bipiperidinyl-4-carboxylic acid ethyl ester](/img/structure/B1275969.png)